molecular formula C13H12ClNO2 B1586186 Ethyl 4-chloro-6-methylquinoline-3-carboxylate CAS No. 56824-87-4

Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Cat. No. B1586186
CAS RN: 56824-87-4
M. Wt: 249.69 g/mol
InChI Key: GSIDXMVQPNWNIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 4-chloro-6-methylquinoline-3-carboxylate is C13H12ClNO2 . The compound has a molecular weight of 249.7 . The InChI key, which is a unique identifier for chemical substances, is GSIDXMVQPNWNIR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-6-methylquinoline-3-carboxylate is a solid . It has a boiling point of 346.4ºC at 760 mmHg and a melting point of 64-66ºC . The compound has a density of 1.252g/cm³ .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 4-chloro-6-methylquinoline-3-carboxylate has been a focus in the field of organic synthesis. One study highlights its use in the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, catalyzed by aluminum metal under microwave-assistance. This process resulted in a high yield of 94.2% (Song Bao-an, 2012). Additionally, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide has been studied, leading to the formation of specific derivatives (I. Ukrainets et al., 2009).

Novel Compound Synthesis

Researchers have developed novel compounds using ethyl 4-chloro-6-methylquinoline-3-carboxylate. A notable example includes the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, achieved via a one-pot reaction (W. Gao et al., 2011).

NMR Studies

NMR (Nuclear Magnetic Resonance) spectroscopy studies have been conducted on derivatives of ethyl 4-chloro-6-methylquinoline-3-carboxylate. For instance, a study reported the NMR spectroscopy of ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its derivatives, contributing to a deeper understanding of their chemical structure and properties (B. Podányi et al., 1996).

Antimicrobial Potential

Some derivatives of ethyl 4-chloro-6-methylquinoline-3-carboxylate have shown potential in antimicrobial applications. A study synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives and screened them for antibacterial activity, finding moderate effectiveness against various bacteria (G. L. Balaji et al., 2013).

Safety And Hazards

The safety information for Ethyl 4-chloro-6-methylquinoline-3-carboxylate indicates that it is dangerous. The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIDXMVQPNWNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363158
Record name ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-methylquinoline-3-carboxylate

CAS RN

56824-87-4
Record name ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Mao, Y Xu, X Hu, G Zhang, J Dong… - Chemistry & …, 2009 - Wiley Online Library
… )malonate, was cyclized at 2508 to afford ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (2), which was treated with POCl3 to afford ethyl 4-chloro-6-methylquinoline-3carboxylate (3) …
Number of citations: 25 onlinelibrary.wiley.com
J Karolak-Wojciechowska, J Lange, W Książek… - Il Farmaco, 1998 - Elsevier
A series of 6- and 7-substituted-2-arylpyrazolo[4,3-c]quinolin-3-ones was synthesized and tested in vitro for binding with the benzodiazepine receptor in competition with [ 3 H]…
Number of citations: 7 www.sciencedirect.com
M Cherevatenko - 2017 - Dissertation, Rostock, Universität …
Number of citations: 0

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